3,4-Bis(trifluoromethoxy)aniline

概要

説明

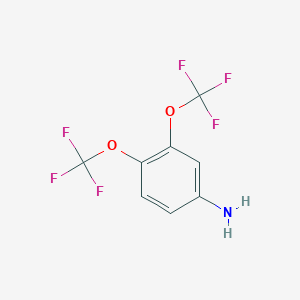

3,4-Bis(trifluoromethoxy)aniline is an organic compound characterized by the presence of two trifluoromethoxy groups attached to the benzene ring at the 3 and 4 positions, and an aniline group attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(trifluoromethoxy)aniline typically involves the following steps:

Nitration: The starting material, 1,2-difluorobenzene, undergoes nitration to introduce a nitro group at the 4-position, forming 4-nitro-1,2-difluorobenzene.

Reduction: The nitro group is then reduced to an amine group, yielding 4-amino-1,2-difluorobenzene.

Trifluoromethylation: The amine group is trifluoromethylated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions: 3,4-Bis(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The aniline group can be oxidized to form nitroso, nitro, or azo compounds.

Reduction: The compound can be reduced to form different derivatives, such as hydroxylamine or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide, nitric acid, or potassium permanganate can be used under controlled conditions.

Reduction: Common reducing agents include hydrogen gas, tin chloride, or iron powder.

Substitution: Electrophilic substitution reactions may use reagents like bromine or iodine, while nucleophilic substitution reactions may involve strong nucleophiles such as sodium cyanide.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitro compounds, azo compounds.

Reduction Products: Hydroxylamine derivatives, amine derivatives.

Substitution Products: Brominated or iodinated derivatives, cyanated derivatives.

科学的研究の応用

Chemical Synthesis

Building Block for Organic Compounds

3,4-Bis(trifluoromethoxy)aniline serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various reactions, including coupling reactions and substitution processes. The trifluoromethoxy groups are strong electron-withdrawing substituents that influence the reactivity of the aniline moiety, making it suitable for electrophilic aromatic substitutions and other transformations .

Polymer Chemistry

The compound is employed as a monomer in the synthesis of soluble and transparent wholly aromatic polyamides (PAs). Using the Yamazaki–Higashi polycondensation method, this compound can be polymerized with dicarboxylic acids to produce polyamides that exhibit good optical transparency (88%-90% at 550 nm) and solubility in polar organic solvents at room temperature. This property makes it valuable for applications in electronics and optics.

Biological Applications

Enzyme Inhibition Studies

In biological research, this compound has potential as a probe or inhibitor in enzyme inhibition assays. Its ability to bind to enzyme active sites can be leveraged to study enzyme mechanisms and develop therapeutic agents. The interactions of this compound with various biological targets may provide insights into pharmacological applications.

Toxicological Studies

The compound is classified as toxic upon exposure through different routes (oral ingestion and dermal contact), which necessitates careful handling. Its acute toxicity profile makes it relevant for studies on safety and environmental impact within pharmaceutical and chemical industries.

Table 1: Summary of Applications

| Application Area | Description | Key Outcomes |

|---|---|---|

| Organic Synthesis | Building block for complex organic compounds | Enhanced reactivity due to trifluoromethoxy groups; useful in various coupling reactions |

| Polymer Chemistry | Monomer for polyamides | Produces transparent polymers with high solubility; applications in optics |

| Biological Research | Probe/inhibitor in enzyme studies | Potential for developing therapeutic agents through enzyme interaction studies |

| Toxicology | Studies on acute toxicity | Important for safety assessments in chemical handling and environmental regulations |

Mechanistic Insights

The mechanism by which this compound exerts its effects varies based on its application. In enzyme inhibition, it is hypothesized to bind at the active site of enzymes, blocking substrate access and preventing catalysis. The steric hindrance introduced by the trifluoromethoxy groups can also influence reaction pathways during synthetic processes, leading to altered selectivity and yields .

作用機序

The mechanism by which 3,4-Bis(trifluoromethoxy)aniline exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

類似化合物との比較

3,4-Bis(trifluoromethoxy)aniline is unique due to its specific arrangement of trifluoromethoxy groups and aniline group. Similar compounds include:

3,4-Difluoroaniline: Lacks the trifluoromethoxy groups.

4-Trifluoromethoxyaniline: Has only one trifluoromethoxy group.

2,6-Bis(trifluoromethoxy)aniline: Different positions of trifluoromethoxy groups on the benzene ring.

生物活性

3,4-Bis(trifluoromethoxy)aniline is a compound of significant interest in medicinal and synthetic chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of two trifluoromethoxy groups attached to the aniline structure. This unique configuration enhances its reactivity and potential biological activity. The molecular formula is , with a molecular weight of approximately 239.13 g/mol.

Synthesis

The synthesis of this compound typically involves the trifluoromethoxylation of aniline derivatives. A common method utilizes reagents such as Togni reagent II in the presence of a base like cesium carbonate to achieve high yields of trifluoromethoxylated products .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that the compound may exhibit:

- Antimicrobial Activity: Some derivatives have shown effectiveness against specific bacterial strains.

- Antiparasitic Effects: Research indicates potential activity against malaria parasites by inhibiting key metabolic pathways .

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways.

Case Studies

- Antiparasitic Activity : In a study focused on developing new antimalarial therapies, analogs of this compound were synthesized and tested for their ability to inhibit PfATP4, a critical enzyme in Plasmodium falciparum. Compounds with similar structures demonstrated significant inhibition rates, indicating potential for further development in malaria treatment .

- Antimicrobial Testing : A series of experiments evaluated the antimicrobial properties of various trifluoromethoxylated anilines, including this compound. Results indicated that certain derivatives exhibited notable antibacterial activity against Gram-positive bacteria, suggesting their utility as lead compounds in antibiotic development .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₆N |

| Molecular Weight | 239.13 g/mol |

| Antimicrobial Activity | Effective against specific strains |

| Antiparasitic Activity | Inhibits PfATP4 |

特性

IUPAC Name |

3,4-bis(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NO2/c9-7(10,11)16-5-2-1-4(15)3-6(5)17-8(12,13)14/h1-3H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVFCCAXCLPFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OC(F)(F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。